molecular formula C21H21NO4S2 B2872722 Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946384-64-1

Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2872722
CAS RN: 946384-64-1
M. Wt: 415.52
InChI Key: HIKLJOIEELVUEU-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl derivative of a thiophene carboxylate. Thiophene is a five-membered ring with one sulfur atom, and carboxylates are the conjugate bases of carboxylic acids, featuring a carbon double-bonded to an oxygen and single-bonded to another oxygen which is in turn bonded to a substituent group . Sulfamoyl groups (-SO2NH2) are commonly used in medicinal chemistry due to their bioisosteric properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfamoyl group, and the esterification of the carboxylic acid . Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfamoyl group, and the carboxylate ester. These functional groups would likely confer distinct chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfamoyl group might increase its polarity and potentially its solubility in water .

Scientific Research Applications

Organic Synthesis and Catalysis

A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed, showcasing efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method highlights the utility of thiophene derivatives in synthesizing complex molecules under environmentally benign conditions (Abaee & Cheraghi, 2013). Additionally, efficient one-pot, three-component synthesis methods for 1,5-benzodiazepine derivatives from thiophene aldehydes demonstrate the versatility of thiophene-based compounds in synthesizing biologically active molecules (Li & Wang, 2014).

Biological Activities

Research into substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives has shown that these molecules have significant antimicrobial activity. This suggests that thiophene derivatives could be potent agents in developing new antimicrobial drugs (Faty, Hussein, & Youssef, 2010). The synthesis of lignan conjugates via cyclopropanation of thiophene derivatives has also demonstrated antimicrobial and antioxidant activities, indicating their potential in pharmaceutical applications (Raghavendra et al., 2016).

Material Science

Thiophene's role in material science is highlighted by its diverse applications in pharmaceuticals and as polymeric materials utilized in electronic devices. The synthesis and structural analysis of substituted thiophenes have provided insights into their potential applications in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on the results of initial studies. If it shows promising activity in a particular area (such as medicinal chemistry), further studies might be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-11-9-14(2)10-12-16)28(24,25)22-18-8-6-5-7-15(18)3/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKLJOIEELVUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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